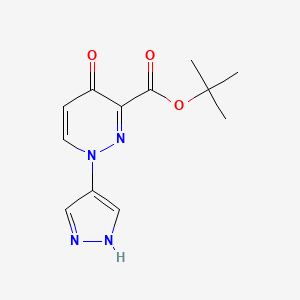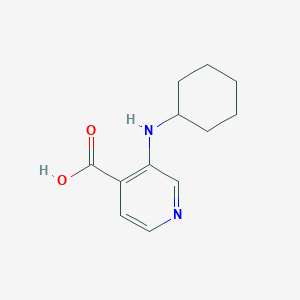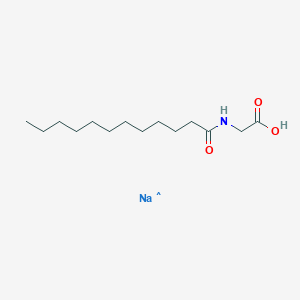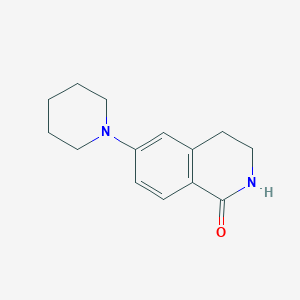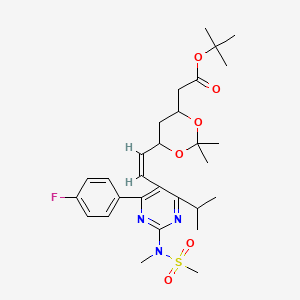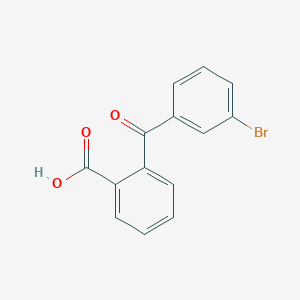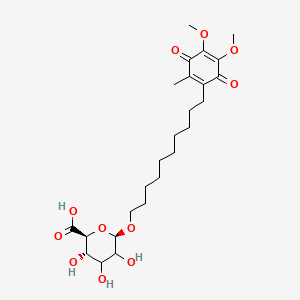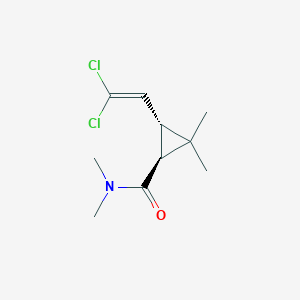
trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and dimethyl groups. It is often used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with N,N-dimethylamine under controlled conditions. The reaction typically occurs in a hydrocarbon solvent at elevated temperatures, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the cyclopropane ring is replaced by another group.
Wissenschaftliche Forschungsanwendungen
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it can disrupt the sodium channel current in nerve cells, leading to delayed repolarization and paralysis of pests. This mechanism is similar to that of pyrethroid insecticides, which target the nervous system of insects .
Vergleich Mit ähnlichen Verbindungen
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is similar to other pyrethroid compounds, such as permethrin, cypermethrin, and cyfluthrin. These compounds share a common cyclopropane ring structure with various substituents that confer unique properties. Compared to its analogs, this compound is distinguished by its specific dichloroethenyl and dimethyl substitutions, which influence its reactivity and applications .
Conclusion
This compound is a versatile compound with significant applications in research and industry Its unique chemical structure and reactivity make it valuable for various scientific and industrial purposes
Eigenschaften
Molekularformel |
C10H15Cl2NO |
|---|---|
Molekulargewicht |
236.13 g/mol |
IUPAC-Name |
(1S,3R)-3-(2,2-dichloroethenyl)-N,N,2,2-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H15Cl2NO/c1-10(2)6(5-7(11)12)8(10)9(14)13(3)4/h5-6,8H,1-4H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
MCICHIVHTHPKKW-POYBYMJQSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H]1C(=O)N(C)C)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)N(C)C)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


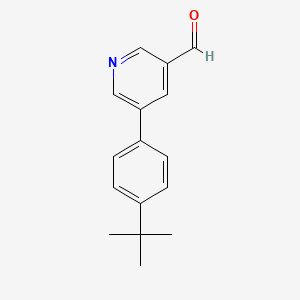
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
